

In Silico Prediction of Yadanzioside G Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: Yadanzioside G

Cat. No.: B15587884

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Abstract

Yadanzioside G, a quassinoid natural product isolated from *Brucea javanica*, has demonstrated promising therapeutic potential, notably in anti-pancreatic cancer and anti-tuberculosis applications. Its activity against *Mycobacterium tuberculosis* is attributed to the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. This technical guide outlines a comprehensive in silico workflow to predict and rationalize the bioactivity of **Yadanzioside G**. The methodologies detailed herein encompass molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular dynamics simulations, providing a computational framework for the evaluation of this and other natural products in drug discovery pipelines.

Introduction to Yadanzioside G

Yadanzioside G is a complex terpenoid belonging to the quassinoid class of compounds, which are known for their wide range of biological activities. Extracted from the traditional medicinal plant *Brucea javanica*, **Yadanzioside G** has been identified as a potent bioactive molecule. Its chemical structure, characterized by a highly oxygenated and sterically hindered scaffold, presents a unique challenge and opportunity for drug development. The established anti-pancreatic cancer and anti-tuberculosis activities of **Yadanzioside G** warrant a deeper investigation into its molecular mechanisms of action, for which in silico methods are particularly well-suited.

Chemical Information for **Yadanzioside G**:

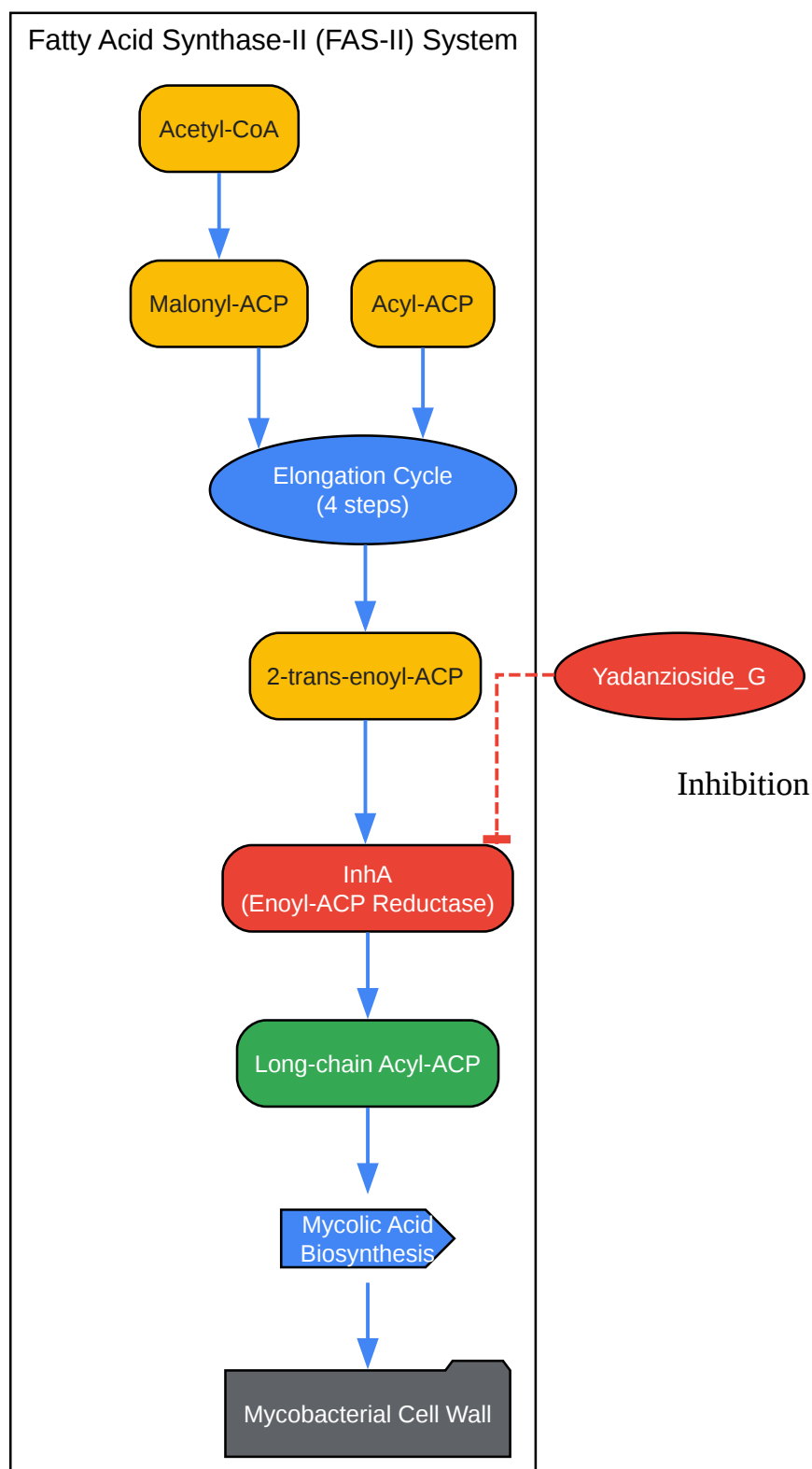
Property	Value
PubChem CID	6436228[1]
Molecular Formula	C ₃₆ H ₄₈ O ₁₈ [1]
Molecular Weight	768.8 g/mol [1]
IUPAC Name	methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3- [(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy- 15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-5,18- dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonad ec-11-ene-17-carboxylate[1]

In Silico Analysis of Anti-Tuberculosis Activity

The primary mechanism of **Yadanzioside G**'s anti-tuberculosis activity is the inhibition of the InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This system is responsible for the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.[2][3][4]

Signaling Pathway

The inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and ultimately bacterial cell death.



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*Inhibition of the Mycolic Acid Biosynthesis Pathway by **Yadanzioside G**.*

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

- **Receptor Preparation:** The crystal structure of *Mycobacterium tuberculosis* InhA in complex with an inhibitor (PDB ID: 4R9R) was obtained from the RCSB Protein Data Bank.^[5] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using AutoDockTools.
- **Ligand Preparation:** The 3D structure of **Yadanzioside G** was obtained from PubChem (CID: 6436228).^[1] The ligand was prepared by assigning Gasteiger charges and defining rotatable bonds.
- **Docking Simulation:** AutoDock Vina was used for the docking calculations. A grid box was defined to encompass the active site of InhA. The docking was performed with an exhaustiveness of 8.
- **Analysis:** The resulting docking poses were analyzed based on their binding energy and interactions with the active site residues.

The following table presents hypothetical binding affinities for **Yadanzioside G** with InhA, based on typical values for natural product inhibitors.^{[6][7][8]}

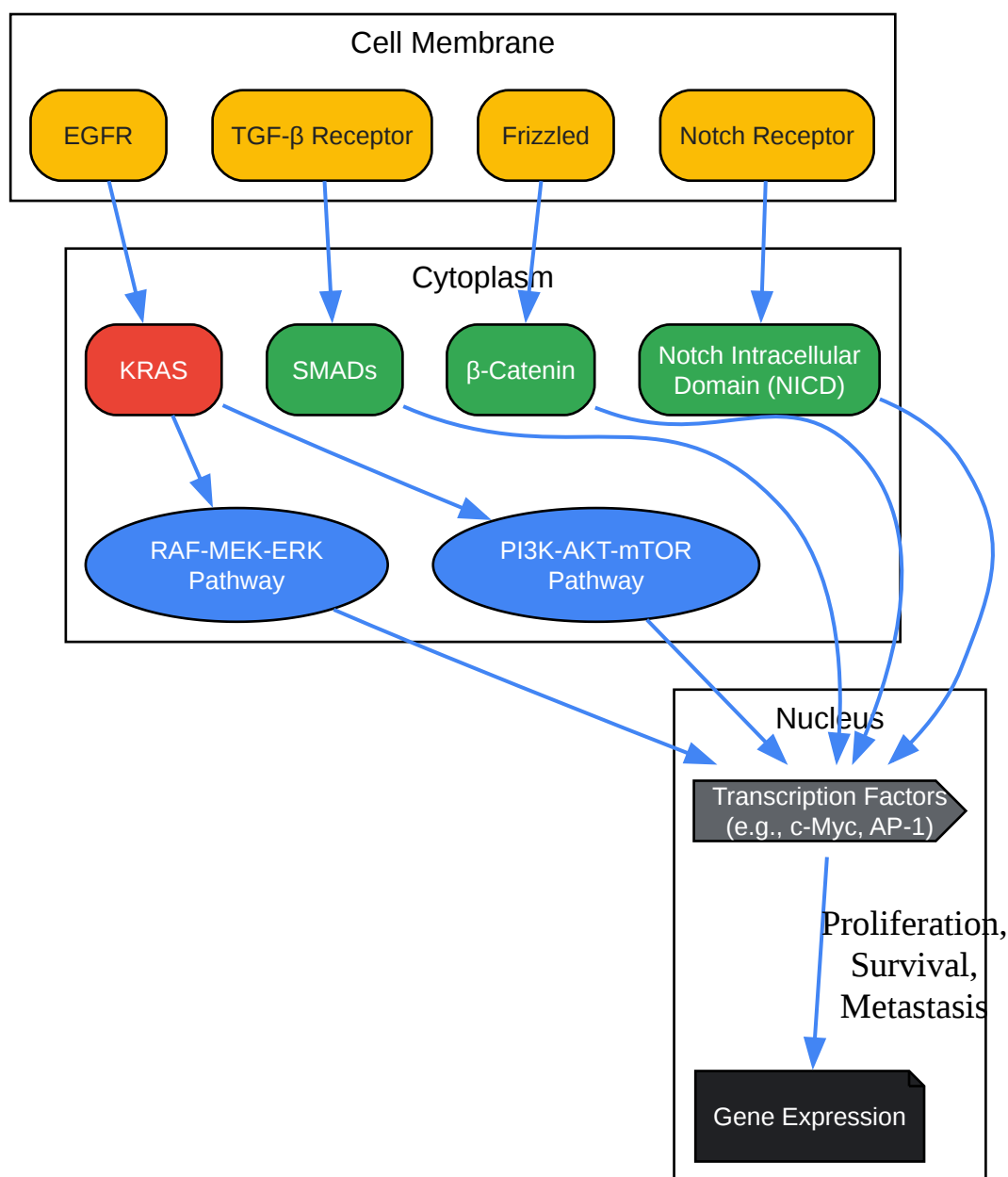
Compound	Target	Binding Affinity (kcal/mol)	Predicted Inhibition Constant (K _i) (μM)	Interacting Residues
Yadanzioside G	InhA	-9.2	0.15	Tyr158, Met199, Pro193
Isoniazid (Control)	InhA	-6.5	15.2	Tyr158, Met103
Ethionamide (Control)	InhA	-6.2	25.8	Phe149, Met199

In Silico Analysis of Anti-Pancreatic Cancer Activity

While the precise molecular target of **Yadanzioside G** in pancreatic cancer is not yet fully elucidated, several key signaling pathways are known to be dysregulated in this disease. These include the KRAS, TGF- β , Wnt/ β -catenin, and Notch pathways.^{[9][10][11][12]} A hypothetical in silico screening could target key proteins within these pathways.

Key Signaling Pathways in Pancreatic Cancer

The following diagram illustrates the interconnectedness of major signaling pathways implicated in pancreatic ductal adenocarcinoma (PDAC).



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Major Signaling Pathways in Pancreatic Cancer.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to assess its potential as a drug candidate.

Experimental Protocol

- Input: The SMILES string for **Yadanzioside G** was obtained from PubChem.
- Prediction Servers: Web-based tools such as SwissADME and pkCSM were utilized to predict a range of physicochemical and pharmacokinetic properties.
- Analysis: The predicted parameters were evaluated against standard drug-likeness rules (e.g., Lipinski's rule of five) and toxicity profiles.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for **Yadanzioside G**.

Property	Predicted Value	Interpretation
Physicochemical Properties		
Molecular Weight	768.8 g/mol	Violation of Lipinski's rule (>500)
LogP (octanol/water)	1.2	Acceptable lipophilicity
H-bond Donors	8	Violation of Lipinski's rule (>5)
H-bond Acceptors	18	Violation of Lipinski's rule (>10)
Pharmacokinetics		
GI Absorption	Low	Poor oral bioavailability expected
BBB Permeability	No	Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions
Toxicity		
AMES Toxicity	Non-toxic	Low mutagenic potential
Hepatotoxicity	Yes	Potential for liver toxicity

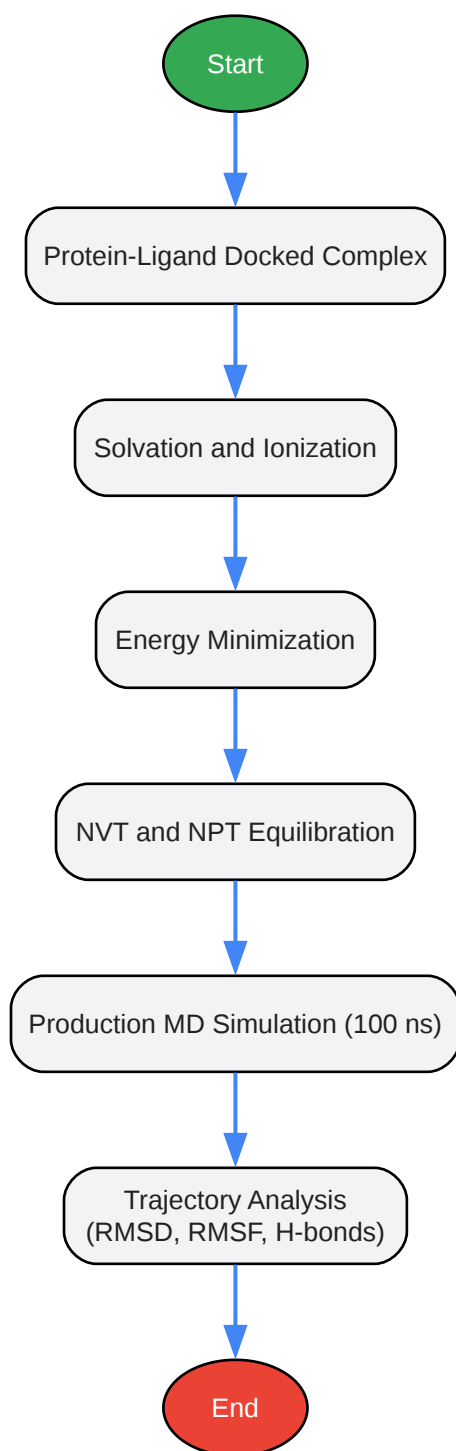
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions.

Experimental Protocol

- **System Setup:** The docked complex of InhA and **Yadanzioside G** from the molecular docking study was used as the starting structure. The complex was solvated in a cubic box of water with counter-ions to neutralize the system.
- **Force Field:** The CHARMM36 force field was applied to the protein, and the CGenFF server was used to generate parameters for **Yadanzioside G**.
- **Simulation:** The simulation was performed using GROMACS. The system was first minimized, followed by NVT and NPT equilibration steps. A production run of 100 ns was then carried out.
- **Analysis:** The trajectory was analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Workflow Diagram



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Molecular Dynamics Simulation Workflow.

Conclusion

The in silico methodologies presented in this guide provide a robust framework for investigating the bioactivity of **Yadanzioside G**. The molecular docking studies can elucidate the binding interactions with its known target, InhA, and can be extended to potential targets in pancreatic cancer. ADMET predictions offer an early assessment of the compound's drug-like properties, while molecular dynamics simulations can validate the stability of the ligand-protein interactions. This computational approach allows for a rational, hypothesis-driven exploration of natural product bioactivity, accelerating the drug discovery and development process. Further experimental validation is essential to confirm these in silico findings.

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